molecular formula C11H16 B14392871 1,2-Diethylcyclohepta-1,3,5-triene CAS No. 89592-51-8

1,2-Diethylcyclohepta-1,3,5-triene

Cat. No.: B14392871
CAS No.: 89592-51-8
M. Wt: 148.24 g/mol
InChI Key: IOXBKBMZZGWMMC-UHFFFAOYSA-N
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Description

1,2-Diethylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with three alternating double bonds and two ethyl groups attached to the first and second carbon atoms. This compound is a derivative of cycloheptatriene, which has been of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethylcyclohepta-1,3,5-triene can be synthesized through various methods. One common approach involves the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For instance, the reaction of benzene with diazomethane or methyldiazoacetate in the presence of rhodium trifluoroacetate as a catalyst can yield cycloheptatriene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated cycloheptane derivatives.

Scientific Research Applications

1,2-Diethylcyclohepta-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diethylcyclohepta-1,3,5-triene involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of conjugated double bonds, which can participate in cycloaddition reactions and other chemical transformations . These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

1,2-Diethylcyclohepta-1,3,5-triene can be compared with other similar compounds, such as:

Properties

CAS No.

89592-51-8

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

1,2-diethylcyclohepta-1,3,5-triene

InChI

InChI=1S/C11H16/c1-3-10-8-6-5-7-9-11(10)4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

IOXBKBMZZGWMMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=CC1)CC

Origin of Product

United States

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